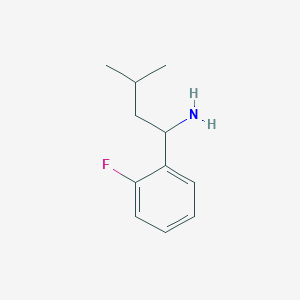

1-(2-Fluorophenyl)-3-methylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3 |

InChI Key |

YNFJNNLKGBJZJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Fluorophenyl 3 Methylbutan 1 Amine

Asymmetric Synthesis of Enantiopure 1-(2-Fluorophenyl)-3-methylbutan-1-amine

The creation of a single enantiomer of this compound is crucial for understanding its potential biological activity and for its application as a chiral building block. Several strategies can be envisaged to achieve this, focusing on catalyst-mediated approaches, enzymatic methods, and the resolution of racemic mixtures.

Chiral Auxiliaries and Catalyst-Mediated Approaches

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. In a potential synthetic route, a chiral auxiliary could be attached to a precursor of the target amine to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary such as a pseudoephedrine or a chiral oxazolidinone could be used.

A plausible approach would involve the reductive amination of 2-fluoro-isovalerylbenzene with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, acting as a chiral auxiliary. The resulting diastereomeric imines or enamines could then be separated and the auxiliary cleaved to yield the enantiopure target amine.

Alternatively, the addition of an isobutyl nucleophile (e.g., isobutylmagnesium bromide) to an imine derived from 2-fluorobenzaldehyde (B47322) and a chiral sulfinamide (Ellman's auxiliary) represents a powerful and widely used method for the asymmetric synthesis of amines. This approach typically proceeds with high diastereoselectivity, and the sulfinyl group can be readily cleaved under acidic conditions to afford the free amine.

Table 1: Potential Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Class | Key Features |

|---|---|---|

| (R)- or (S)-α-Methylbenzylamine | Chiral Amine | Readily available, directs nucleophilic addition to imines. |

| Evans' Oxazolidinones | Oxazolidinone | Controls stereochemistry of enolate alkylations. |

| Pseudoephedrine | Amino Alcohol | Forms chiral amides, directs alkylation at the α-position. |

Enzymatic and Biocatalytic Routes (If Applicable)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of amines from the corresponding ketones. A prochiral ketone, 1-(2-fluorophenyl)-3-methylbutan-1-one, could serve as a substrate for a stereoselective transaminase. By selecting an appropriate (R)- or (S)-selective transaminase and an amino donor like isopropylamine, the desired enantiomer of this compound could be produced with high enantiomeric excess.

The successful application of this method would depend on the identification of a transaminase that accepts the sterically demanding substrate. Screening of commercially available or engineered transaminase libraries would be a necessary first step.

Resolution Techniques for Racemic Mixtures

In the absence of an efficient asymmetric synthesis, the resolution of a racemic mixture of this compound is a viable strategy. This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid, mandelic acid, or camphorsulfonic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base would liberate the enantiopure amine.

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic amines. The enzyme selectively acylates one enantiomer of the amine in the presence of an acyl donor, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated. The success of this method relies on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E-value).

Table 2: Comparison of Potential Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established. | Can be time-consuming, requires suitable resolving agent. |

Novel Catalytic Protocols for C-N Bond Formation

The formation of the carbon-nitrogen bond is a critical step in the synthesis of this compound. Modern catalytic methods offer efficient and direct ways to achieve this transformation.

Transition Metal-Catalyzed Amination Strategies

Transition metal catalysis provides powerful tools for C-N bond formation. A potential strategy for the synthesis of the target amine could involve the reductive amination of 1-(2-fluorophenyl)-3-methylbutan-1-one. This reaction can be catalyzed by various transition metal complexes, such as those based on iridium, rhodium, or ruthenium, in the presence of an ammonia (B1221849) source and a reducing agent (e.g., H₂ or a hydride source). The development of chiral ligands for these metal catalysts could enable an asymmetric version of this reaction, directly yielding the enantiopure amine.

Another approach is the hydroamination of a suitable alkene precursor. For example, the intramolecular hydroamination of an appropriately substituted aminoalkene could be catalyzed by transition metal complexes to form a cyclic intermediate that, upon ring-opening, would yield the desired amine.

Organocatalytic Methods in Fluorinated Amine Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often proceeding under mild conditions with high stereoselectivity. For the synthesis of this compound, an organocatalytic asymmetric transfer hydrogenation of the corresponding imine could be a viable route. Chiral phosphoric acids or other Brønsted acids have been shown to be effective catalysts for the reduction of imines using Hantzsch esters as the hydride source.

The imine precursor, N-(1-(2-fluorophenyl)-3-methylbutylidene)aniline, could be generated in situ from 1-(2-fluorophenyl)-3-methylbutan-1-one and an amine. The chiral catalyst would then protonate the imine, rendering it more susceptible to hydride attack and controlling the stereochemical outcome of the reduction. This method avoids the use of metals and often exhibits excellent enantioselectivity for a range of substrates.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A prominent green approach for the synthesis of chiral amines is the use of biocatalysis, particularly employing enzymes such as transaminases. nih.govmbl.or.kr

Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov For the synthesis of this compound, this would involve the asymmetric amination of the corresponding prochiral ketone, 1-(2-fluorophenyl)-3-methylbutan-1-one. This biocatalytic approach offers several advantages over traditional chemical methods:

High Stereoselectivity: Transaminases can exhibit excellent enantioselectivity, leading to the formation of a single enantiomer of the target amine, which is crucial for pharmaceutical applications. mbl.or.kr

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents. mbl.or.kr

Reduced Waste: Biocatalytic processes can minimize the generation of hazardous waste products often associated with conventional chemical synthesis.

The use of ω-transaminases is particularly noteworthy as they have a broad substrate scope, making them suitable for the synthesis of a variety of chiral amines. mbl.or.kr The reaction mechanism involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) and an amino donor, such as isopropylamine. The by-product of this reaction is a simple ketone (e.g., acetone), which can be easily removed, helping to drive the reaction equilibrium towards the desired product. researchgate.net

Another green chemistry approach is the use of reductive aminases (RedAms). These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NAD(P)H) as the reducing equivalent. This method is highly atom-economical as it directly incorporates ammonia, generating water as the main by-product. Reductive aminases have been successfully applied to the synthesis of β-fluoro primary and secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk

The table below summarizes key aspects of these green synthetic approaches.

| Method | Key Features | Advantages |

| Transaminase Biocatalysis | Employs ω-transaminases to catalyze the asymmetric amination of a prochiral ketone. | High enantioselectivity, mild reaction conditions, reduced waste, broad substrate scope. |

| Reductive Aminase Biocatalysis | Utilizes reductive aminases for the direct reductive amination of a ketone with ammonia. | High atom economy, use of inexpensive ammonia, generates water as the primary by-product. |

Chemo-, Regio-, and Stereoselective Transformations in Synthesis

The synthesis of a specific chiral amine like this compound requires precise control over chemo-, regio-, and stereoselectivity.

Stereoselectivity is paramount in producing a single enantiomer of the target molecule. Asymmetric synthesis is the key to achieving this. Biocatalytic methods, as discussed in the previous section, are inherently stereoselective. For instance, screening a panel of transaminases can identify enzymes that produce either the (R)- or (S)-enantiomer of the amine with high enantiomeric excess (>99% ee). researchgate.net

Beyond biocatalysis, asymmetric reductive amination using chemical catalysts is another powerful strategy. This can involve the in-situ formation of an imine from 1-(2-fluorophenyl)-3-methylbutan-1-one and an amine source, followed by stereoselective reduction. While specific catalysts for this exact transformation are not detailed in the provided search results, the general principle is well-established for the synthesis of chiral amines.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound via reductive amination, the reducing agent must selectively reduce the imine intermediate without affecting the fluorinated aromatic ring or other functional groups that might be present in more complex precursors. Reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often used for this purpose due to their mild nature and selectivity for imines over carbonyls. masterorganicchemistry.com

Regioselectivity , which is the control of the position of a chemical reaction, is primarily determined by the choice of starting materials in the synthesis of this particular amine. The synthesis starts with a precursor that already has the 2-fluorophenyl and 3-methylbutan moieties in the correct arrangement, for example, 1-(2-fluorophenyl)-3-methylbutan-1-one. Subsequent transformations to introduce the amine group at the C1 position are then performed.

The following table outlines the different types of selectivity and their importance in the synthesis of this compound.

| Selectivity Type | Importance in Synthesis | Methodologies |

| Stereoselectivity | Production of a single enantiomer (chiral amine). | Biocatalysis (Transaminases, Reductive Aminases), Asymmetric Catalysis. |

| Chemoselectivity | Selective reduction of the imine intermediate without affecting other functional groups. | Use of mild and selective reducing agents (e.g., NaBH3CN, NaBH(OAc)3). |

| Regioselectivity | Correct placement of the amine group on the carbon backbone. | Use of precursors with the desired substitution pattern. |

Theoretical and Computational Probing of 1 2 Fluorophenyl 3 Methylbutan 1 Amine

Quantum Chemical Analysis of Electronic Structure

There is no publicly available research detailing the quantum chemical analysis of the electronic structure of 1-(2-Fluorophenyl)-3-methylbutan-1-amine.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity indices for this compound are not available in the reviewed literature.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

Detailed maps of electron density distribution and molecular electrostatic potential for this compound have not been published.

Conformational Analysis and Energy Landscapes

No dedicated studies on the conformational analysis and energy landscapes of this compound were found.

Molecular Dynamics (MD) Simulations

There are no available reports of molecular dynamics simulations performed on this compound to assess its conformational dynamics.

Potential Energy Surface (PES) Scans

Potential energy surface scans to identify stable conformers and rotational energy barriers of this compound have not been documented in the scientific literature.

Reaction Pathway Elucidation and Transition State Characterization

Investigations into the reaction pathways and the characterization of transition states involving this compound are absent from the available research.

Computational Prediction of Reaction Mechanisms

The reactivity of this compound is largely dictated by the nucleophilic character of the primary amine group and the electronic effects of the 2-fluorophenyl substituent. Computational models, particularly those employing Density Functional Theory (DFT), are well-suited to predict the likely reaction pathways of this compound.

One of the fundamental reactions involving primary amines is their interaction with carbonyl compounds, such as aldehydes and ketones, to form imines. researchgate.net Theoretical investigations into the reaction of primary amines with aldehydes reveal that the process typically initiates with the nucleophilic attack of the amine on the carbonyl carbon. figshare.com This leads to the formation of a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final imine product. researchgate.net

For this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to decrease the electron density on the amine's nitrogen atom, thereby reducing its nucleophilicity compared to its non-fluorinated analog. Computational studies can quantify this effect by calculating the activation energy barriers for the initial nucleophilic attack. It is anticipated that the reaction barrier would be slightly higher for the fluorinated compound.

Furthermore, computational models can explore the stereochemistry of these reactions. Given that the amine carbon is a chiral center, the addition to a prochiral carbonyl compound could lead to diastereomeric products. Theoretical calculations can help predict the preferred diastereomer by comparing the energies of the different transition states leading to each product.

A hypothetical reaction pathway for the condensation of this compound with a generic aldehyde (R-CHO) is outlined below, with predicted relative energies calculated using DFT methods.

| Step | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Amine + Aldehyde) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Carbinolamine Intermediate | -5.8 |

| 4 | Transition State 2 (Dehydration) | +20.5 |

| 5 | Products (Imine + Water) | -2.3 |

Intrinsic Reaction Coordinate (IRC) Computations

To validate the predicted reaction mechanisms, Intrinsic Reaction Coordinate (IRC) computations are employed. An IRC calculation maps the minimum energy path on the potential energy surface connecting a transition state to the corresponding reactants and products. scm.com This ensures that a calculated transition state structure indeed corresponds to the reaction of interest. github.io

For any proposed reaction of this compound, once a transition state has been located and confirmed by the presence of a single imaginary frequency, an IRC calculation would be performed. The IRC path would be traced in both the forward and backward directions from the transition state geometry. scm.com A successful IRC calculation would show the energy smoothly decreasing along the reaction coordinate, leading to the optimized geometries of the reactants on one side and the products on the other.

For instance, in the imine formation reaction, the IRC analysis starting from the transition state of the nucleophilic attack would connect the amine and aldehyde on one end and the carbinolamine intermediate on the other. Similarly, the IRC for the dehydration step would link the carbinolamine to the final imine and water products. These computations provide a detailed picture of the geometric changes that occur throughout the reaction, such as bond formation and cleavage.

Solvent Effects on Molecular Structure and Reactivity

The molecular structure and reactivity of this compound can be significantly influenced by the solvent environment. ucsb.edu Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the calculation. cas.cz

The presence of a polar solvent is expected to stabilize charged or highly polar species. For reactions involving this compound that proceed through polar transition states or intermediates, a polar solvent would likely lower the activation energy and accelerate the reaction rate. For example, in the formation of an imine, the zwitterionic nature of the carbinolamine intermediate would be stabilized by polar protic solvents capable of hydrogen bonding.

Computational studies on similar molecules, such as 3-fluoropyridine, have shown that while molecular geometry is only slightly affected by solvent polarity, chemical properties like vibrational frequencies and electronic transitions can be significantly altered. researchgate.net For this compound, it is predicted that the C-F and N-H bond polarities will be influenced by the solvent's dielectric constant.

The conformational preferences of flexible molecules like this compound are also subject to solvent effects. In nonpolar solvents, intramolecular interactions, such as hydrogen bonding between the amine group and the fluorine atom or pi-stacking interactions, might favor a folded conformation. In contrast, polar solvents can form strong intermolecular hydrogen bonds with the amine group, potentially favoring a more extended conformation. Computational studies on 2-phenethylamines have demonstrated such solvent-dependent conformational preferences. acs.org

A summary of predicted solvent effects on key properties of this compound is presented in the table below, based on general principles and findings for analogous compounds.

| Property | Predicted Effect of Increasing Solvent Polarity | Rationale |

|---|---|---|

| Dipole Moment | Increase | Stabilization of charge separation. |

| N-H Stretching Frequency | Decrease (Red Shift) | Increased hydrogen bonding with solvent. |

| Reaction Rate (with polar transition state) | Increase | Stabilization of the transition state. |

| Conformational Preference | Shift towards more extended structures | Intermolecular interactions with solvent compete with intramolecular forces. |

Advanced Spectroscopic and Crystallographic Elucidation of 1 2 Fluorophenyl 3 Methylbutan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(2-fluorophenyl)-3-methylbutan-1-amine in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

While one-dimensional (¹H and ¹³C) NMR provides initial structural information, multi-dimensional NMR experiments are required for unequivocal assignment and deeper structural insights.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, correlations would be expected between the benzylic proton (H1) and the adjacent methylene protons (H2), and between the methylene protons (H2) and the methine proton (H3). Further correlation would be seen between the methine proton (H3) and the two diastereotopic methyl protons (H4/H5). The aromatic protons would also show correlations consistent with their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each carbon atom in the isobutyl chain and the fluorophenyl ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons (H4/H5) to the methine carbon (C3) and the other methyl carbon (C5/C4) would confirm the isobutyl group structure. Correlations from the benzylic proton (H1) to carbons of the fluorophenyl ring would confirm the connection point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show correlations between the benzylic proton (H1) and the ortho-protons of the phenyl ring, helping to define the rotational conformation around the C1-C(Aryl) bond.

Table 1: Illustrative ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (CH-NH₂) | ~4.2 | ~55.0 | C2, C(Aryl-ipso), C(Aryl-ortho) |

| 2 (CH₂) | ~1.6-1.8 | ~45.0 | C1, C3, C4, C5 |

| 3 (CH) | ~1.9 | ~25.0 | C2, C4, C5 |

| 4, 5 (CH₃) | ~0.9 | ~22.5 | C3, C5/C4 |

| Aryl C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) | - |

| Aryl CH | ~7.0-7.4 | ~115-130 | Other Aryl C |

The presence of a bulky isobutyl group and an ortho-fluorine substituent may lead to hindered rotation around the C1-C(Aryl) single bond. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could probe this potential conformational exchange. At low temperatures, the rotation might slow sufficiently on the NMR timescale to allow for the observation of distinct signals for otherwise equivalent aromatic protons, a phenomenon known as decoalescence. Analysis of the line shapes at different temperatures would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom on the phenyl ring. huji.ac.il The chemical shift of this signal is highly sensitive to the electronic environment. nih.gov Furthermore, this fluorine signal would be split into a multiplet, typically a doublet of doublets or a more complex pattern, due to coupling with the adjacent aromatic protons (³JHF and ⁴JHF). rsc.orgnih.gov This coupling pattern provides definitive evidence for the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule and the nature of intermolecular interactions. biointerfaceresearch.comuni-rostock.de These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The primary amine (-NH₂) group would give rise to two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, as well as a sharp N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. orgchemboulder.com Other key bands would include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range, and a very strong C-F stretching band, typically found between 1300 and 1200 cm⁻¹. orgchemboulder.comcore.ac.uk

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong signals in Raman spectra. Symmetrical vibrations and bonds involving non-polar character (like C-C bonds) are also typically more intense in Raman than in IR spectroscopy. surfacesciencewestern.com In the solid state, shifts in vibrational frequencies between FT-IR and Raman spectra can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group.

Table 2: Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | ~3380, ~3310 | Weak | Medium |

| Aromatic C-H Stretch | ~3050 | Strong | Medium-Weak |

| Aliphatic C-H Stretch | ~2960, ~2870 | Strong | Medium-Strong |

| N-H Bend | ~1610 | Weak | Medium |

| Aromatic C=C Stretch | ~1580, ~1490 | Strong | Medium-Strong |

| C-F Stretch | ~1250 | Medium | Strong (IR), Weak (Raman) |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

The carbon atom bonded to the amine and the fluorophenyl ring (C1) is a stereocenter. For an enantiomerically pure sample of this compound, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration (R or S). These methods measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral molecule. The fluorophenyl group acts as a chromophore, and its electronic transitions will give rise to characteristic signals (Cotton effects) in the CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for both the R and S enantiomers, the absolute configuration of the sample can be unambiguously determined.

Single-Crystal X-ray Diffraction for Solid-State Structure and Packing Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. mdpi.com If a suitable single crystal of this compound can be grown, this technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. researchgate.netresearchgate.netmdpi.com

This analysis would confirm the connectivity established by NMR and reveal the molecule's conformation in the solid state. Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. echemcom.com For this amine, it is highly probable that intermolecular hydrogen bonds would be a dominant feature of the crystal packing, with the -NH₂ groups acting as hydrogen bond donors to either the nitrogen or fluorine atoms of neighboring molecules, likely forming extended chains or networks that stabilize the crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₁H₁₆FN |

| Formula Weight | 181.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~13.1 |

| β (°) | ~105.0 |

| Volume (ų) | ~1090 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | ~1.10 |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture and crystal packing of this compound are governed by a variety of intermolecular forces. The primary amine and the fluorinated aromatic ring are key functional groups that dictate the nature of these non-covalent interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and acceptor. In a crystalline environment, it is anticipated that molecules of this compound would form networks of intermolecular hydrogen bonds. The most probable interaction would be of the N-H···N type, where the hydrogen atom of one amine group interacts with the lone pair of electrons on the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimeric motifs.

π-π Stacking: The 2-fluorophenyl ring introduces the possibility of π-π stacking interactions. The introduction of an electron-withdrawing fluorine atom can polarize the π-system of the aromatic ring. This can influence stacking by creating favorable electrostatic interactions between the electron-poor region of the fluorinated ring and the electron-rich regions of an adjacent ring. However, steric hindrance from the ortho-position of the fluorine and the bulky 3-methylbutan-1-amine substituent may lead to offset or edge-to-face stacking arrangements rather than a perfectly co-facial alignment. The interplay between electrostatic and dispersive forces will ultimately determine the geometry of any π-π interactions.

Conformational Polymorphism Studies

Conformational polymorphism describes the ability of a compound to crystallize in multiple distinct crystal structures, or polymorphs, due to the existence of different molecular conformations. For this compound, conformational flexibility arises from the rotation around the C-C and C-N single bonds of the side chain.

A comprehensive search of the Cambridge Structural Database (CSD) and open literature reveals no publicly available single-crystal X-ray diffraction data or specific studies on the conformational polymorphism of this compound. While studies on related classes of compounds show that substitution patterns on aromatic rings can be a determinant of polymorphism, specific experimental data for the title compound is absent. uky.eduosti.gov Therefore, the existence of polymorphs for this compound remains a subject for future experimental investigation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and its fragments, thereby enabling the elucidation of its structure and fragmentation pathways under ionization. nih.gov For this compound (C₁₁H₁₆FN), the fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is predicted to be dominated by cleavages adjacent to the nitrogen atom and within the alkyl side chain. nih.govnih.gov

The molecular ion [M]•+ is expected at an m/z corresponding to the exact mass of the molecule. The most prominent fragmentation pathway for benzylamines is the α-cleavage, which involves the breaking of the bond between the benzylic carbon and the adjacent carbon of the alkyl chain. libretexts.org This cleavage results in the formation of a highly stable resonance-stabilized ion.

Predicted Fragmentation Pathway:

Molecular Ion Formation: C₁₁H₁₆FN + e⁻ → [C₁₁H₁₆FN]•+ (m/z 181.1267) + 2e⁻

Major Fragmentation (α-Cleavage): The most probable fragmentation is the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the amine and the isobutyl group). This results in the loss of an isobutyl radical (•C₄H₉) and the formation of the 2-fluorobenzylaminium ion. This fragment is often the base peak in the spectrum of benzylamines. [C₁₁H₁₆FN]•+ → [C₇H₇FN]⁺ (m/z 124.0563) + •C₄H₉

Alternative Fragmentation: Another possible, though likely less favorable, fragmentation is the cleavage leading to the loss of the fluorophenyl group, which would produce an alkylamine fragment. [C₁₁H₁₆FN]•+ → [C₅H₁₂N]⁺ (m/z 86.0970) + •C₆H₄F

The high-resolution capabilities of instruments like Orbitrap or FT-ICR MS allow for the determination of the exact mass of each fragment, which confirms its elemental composition and distinguishes it from other ions with the same nominal mass. bris.ac.uk

Below is a table of predicted major fragments for this compound and their calculated exact masses.

| Fragment Ion Formula | Calculated Exact Mass (m/z) | Identity / Origin |

| [C₁₁H₁₆FN]•+ | 181.1267 | Molecular Ion |

| [C₇H₇FN]⁺ | 124.0563 | α-Cleavage (Loss of •C₄H₉) |

| [C₅H₁₂N]⁺ | 86.0970 | Cleavage of C-C bond to the ring |

Chemical Reactivity and Derivatization Strategies for 1 2 Fluorophenyl 3 Methylbutan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group is the most reactive site for nucleophilic attack due to the lone pair of electrons on the nitrogen atom. testbook.com This reactivity allows for a wide range of derivatization strategies, including reactions with electrophilic partners to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of 1-(2-fluorophenyl)-3-methylbutan-1-amine readily reacts with acylating agents like acyl chlorides and acid anhydrides. testbook.com This nucleophilic addition-elimination reaction results in the formation of stable N-substituted amides. savemyexams.comlibretexts.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and render it non-nucleophilic. testbook.comyoutube.com Acyl chlorides are generally more reactive than anhydrides. testbook.comyoutube.com

Alkylation: Alkylation of the amine can be achieved through reactions with alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. A more controlled and widely used method for introducing alkyl groups is reductive amination. stackexchange.comorganic-chemistry.org This process involves the initial formation of an imine by condensing the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride (B8407120). stackexchange.comyoutube.comwikipedia.org This one-pot procedure is a cornerstone of amine synthesis, preventing over-alkylation. stackexchange.com

Sulfonylation: The amine group can be converted into a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base such as pyridine or triethylamine. cbijournal.comresearchgate.net This reaction is a common method for synthesizing sulfonamides, which are significant functional groups in medicinal chemistry. cbijournal.com The reaction proceeds readily with primary amines to produce stable sulfonamide derivatives. researchgate.net

Table 1: Overview of Nucleophilic Reactions of the Amine Moiety

| Reaction Type | Electrophile | Reagents/Conditions | Product |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | N-Acyl Amide |

| Alkylation (Reductive Amination) | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Mild reducing agent (e.g., NaBH(OAc)3, NaBH4) | N-Alkyl Amine (Secondary Amine) |

Formation of Imines, Amides, and Ureas

Imines: As an intermediate step in reductive amination, this compound reacts with aldehydes or ketones under neutral or weakly acidic conditions to form an imine (or Schiff base). wikipedia.org The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org

Amides: As detailed in the acylation section, amides are readily formed from the reaction with acyl chlorides or anhydrides. testbook.com This transformation is one of the most fundamental reactions of primary amines.

Ureas: The synthesis of urea derivatives from this compound can be achieved by reacting it with an isocyanate. nih.govasianpubs.org The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. nih.gov This is a highly efficient method for creating both symmetrical and unsymmetrical ureas. nih.govlnu.edu.cn Alternative, less hazardous methods avoid phosgene or isocyanates by using reagents like N,N'-carbonyldiimidazole or by generating the isocyanate in situ from a carboxylic acid via a Curtius rearrangement. nih.govorganic-chemistry.org

Reactivity of the Fluorophenyl Moiety

The 2-fluorophenyl group possesses a distinct reactivity pattern governed by the electronic properties of the fluorine atom and the alkylamine substituent.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the fluorophenyl ring is influenced by the competing effects of the two substituents. orgosolver.com

Fluorine: The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion at these positions. csbsju.edulibretexts.org However, due to its high electronegativity, it is also strongly electron-withdrawing by induction, which deactivates the ring towards electrophilic attack compared to benzene. csbsju.edulibretexts.org

Alkylamine side chain: The -(CH(NH₂))R group is generally considered an activating, ortho-, para-directing group. However, under the acidic conditions often required for EAS, the amine group will be protonated to form an ammonium (B1175870) group (-NH₃⁺). The ammonium group is a powerful electron-withdrawing group and a meta-director. libretexts.orgdaneshyari.com

Therefore, the outcome of an EAS reaction is highly dependent on the reaction conditions. Under neutral or basic conditions, the activating effect of the amine would likely dominate, directing substitution to the ortho and para positions relative to it. Under strongly acidic conditions, the deactivating, meta-directing effect of the protonated amine would prevail. daneshyari.com The fluorine atom's deactivating inductive effect will slow the reaction in either case, though in some specific, highly reactive EAS reactions, fluorine has been observed to have a net activating effect at the para position. acs.orgacs.org

Transition Metal-Mediated Transformations

The carbon-fluorine (C-F) bond, while strong, can be activated and functionalized using transition metal catalysts. mdpi.comnih.gov This has become a significant area of research for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org

C-F Bond Activation: Transition metals such as nickel, palladium, platinum, and rhodium can insert into the C-F bond via oxidative addition, which is a key step in many cross-coupling reactions. ox.ac.ukacs.orgyork.ac.uk Nickel complexes, in particular, have been shown to be effective for C-F bond activation. york.ac.uk This allows for the replacement of the fluorine atom with other functional groups through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. acs.org

C-H Bond Activation: Alternatively, transition metals can selectively activate C-H bonds on the aromatic ring. researchgate.net The presence of a fluorine substituent can influence the regioselectivity of C-H activation, often directing the metal to the C-H bond ortho to the fluorine atom. ox.ac.ukacs.org This ortho-directing effect is attributed to the influence of the fluorine substituent on bond energies and the stability of the resulting metallacyclic intermediate. researchgate.netacs.org

These catalytic methods provide powerful tools for modifying the fluorophenyl ring in ways that are not accessible through classical electrophilic substitution. mdpi.com

Transformations Involving the Branched Alkyl Chain

The branched isobutyl chain of this compound is composed of strong, non-polar C-C and C-H bonds, making it the least reactive part of the molecule under typical laboratory conditions. omicsonline.org Functionalization of such alkyl moieties is challenging and often requires harsh conditions or specialized catalytic systems.

Metabolically, alkyl groups in drug molecules can undergo hydroxylation to form alcohols, which may be further oxidized to carboxylic acids. nih.gov In synthetic chemistry, direct C-H functionalization of unactivated alkyl chains is a field of active research, often relying on advanced transition-metal catalysis or radical-based processes. nih.gov For instance, palladium catalysis has been used for the terminal-selective functionalization of linear alkyl chains. nih.gov However, selective transformation of the branched alkyl chain in this specific molecule without affecting the more reactive amine or aromatic ring would require carefully designed, highly selective reagents and conditions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acyl chloride |

| Acid anhydride |

| N-substituted amide |

| Alkyl halide |

| Aldehyde |

| Ketone |

| Imine (Schiff base) |

| Secondary amine |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| Sulfonyl chloride |

| Tosyl chloride |

| Mesyl chloride |

| Sulfonamide |

| Isocyanate |

| Urea |

| N,N'-carbonyldiimidazole |

| Benzene |

| Fluorobenzene |

| Pyridine |

Formation of Macrocyclic or Polymeric Derivatives

The primary amine functionality of this compound serves as a versatile reactive handle for the construction of larger molecular architectures, including macrocycles and polymers. These derivatization strategies are predicated on the nucleophilic character of the amine group, enabling reactions with various electrophilic partners to form extended covalent structures. The presence of the 2-fluorophenyl group can also influence the properties of the resulting materials, potentially imparting enhanced thermal stability, altered solubility, and specific electronic characteristics.

Macrocyclization via Schiff Base Condensation

A prominent strategy for synthesizing macrocyclic structures from primary amines is through Schiff base condensation with dialdehydes. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbons of a dialdehyde, followed by the elimination of water to form imine (C=N) linkages. When a diamine or, in a [2+2] condensation, two equivalents of a monoamine like this compound, reacts with a suitable dialdehyde, a cyclic structure can be formed.

The general mechanism for Schiff base formation is initiated by the nucleophilic addition of the amine to the aldehyde, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the imine. The reversibility of this reaction under certain conditions allows for thermodynamic control over the product distribution, often favoring the formation of stable macrocyclic structures.

A hypothetical [2+2] macrocyclization reaction between this compound and a generic aromatic dialdehyde, such as terephthaldehyde, would yield a tetra-imine macrocycle. The rigidity of the aromatic dialdehyde and the steric bulk of the isobutyl and 2-fluorophenyl groups on the amine would influence the geometry and cavity size of the resulting macrocycle.

| Reactant A | Reactant B | Reaction Type | Potential Product | Key Features of Product |

| This compound | Terephthaldehyde | [2+2] Schiff Base Condensation | Tetra-imine macrocycle | Contains a central cavity; imine linkages can be reduced to form more stable polyamine macrocycles. |

| This compound | Glutaraldehyde | [2+2] Schiff Base Condensation | Flexible tetra-imine macrocycle | A more flexible macrocyclic structure due to the aliphatic nature of the dialdehyde. |

This table presents potential macrocyclization reactions based on established chemical principles.

Detailed research on Schiff bases derived from fluorinated benzaldehydes indicates that the fluorine substitution can influence the electronic properties of the resulting imines. Similarly, the 2-fluoro substituent in the target amine could modulate the reactivity and stability of the macrocyclic product.

Polymerization Strategies

The bifunctional nature of monomers is a prerequisite for polymerization. While this compound is a monoamine, it can be incorporated into polymeric chains through reactions with difunctional monomers. Two primary strategies for this are the formation of polyamides and polyimines.

Polyamide Formation:

Polyamides are polymers containing repeating amide linkages (-CO-NH-). These can be synthesized through the reaction of a diamine with a diacyl chloride. In a hypothetical scenario where this compound is used as a chain-terminating or pendant group modifying agent, it would react with an acyl chloride function. However, to form a polymer chain, a diamine would be the primary monomer. For the purpose of illustrating the potential reactivity of the amine, if it were part of a diamine structure, it would readily react with diacyl chlorides.

The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride and the formation of an amide bond. These reactions are typically carried out at low temperatures in the presence of an acid scavenger, such as a tertiary amine, to neutralize the HCl byproduct. The properties of the resulting polyamide, such as solubility and thermal stability, are influenced by the structure of both the diamine and the diacyl chloride. The incorporation of fluorine atoms is known to often enhance thermal stability and solubility in organic solvents.

| Diamine (Hypothetical Analogue) | Diacyl Chloride | Polymer Type | Typical Reaction Conditions | Potential Polymer Properties |

| A diamine containing the (2-fluorophenyl)-3-methylbutylamine moiety | Terephthaloyl chloride | Aromatic Polyamide | Low temperature, aprotic solvent (e.g., NMP, DMAc), acid scavenger (e.g., pyridine) | High thermal stability, good mechanical strength, potentially improved solubility due to fluorine content. |

| A diamine containing the (2-fluorophenyl)-3-methylbutylamine moiety | Adipoyl chloride | Aliphatic-Aromatic Polyamide | Interfacial or solution polymerization | Increased flexibility compared to fully aromatic polyamides. |

This table illustrates potential polyamide formation based on the reactivity of analogous fluorinated aromatic amines.

Polyimine Formation:

Linear polyimines can be synthesized through the condensation reaction of a primary amine with a dialdehyde. Similar to macrocyclization, this reaction forms imine linkages. If this compound were to react with a dialdehyde in a 1:1 stoichiometric ratio under conditions that favor polymerization over cyclization (e.g., higher concentrations), a polyimine would be formed.

Polyimines are of interest due to the dynamic covalent nature of the imine bond, which can lead to self-healing and recyclable materials. The reaction proceeds readily, often at room temperature, by mixing the monomers in a suitable solvent. The properties of the resulting polyimine would be influenced by the steric hindrance of the isobutyl group and the electronic effects of the 2-fluorophenyl group. Research on polyimines synthesized from fluorinated monomers suggests that these polymers can exhibit high thermal stability.

| Reactant A | Reactant B | Polymer Type | Typical Reaction Conditions | Potential Polymer Properties |

| This compound | Terephthaldehyde | Polyimine | Room temperature, solvent (e.g., THF, DMF) | Thermally stable, potentially processable, dynamic covalent nature. |

| This compound | Glutaraldehyde | Polyimine | Room temperature, solvent (e.g., THF, DMF) | More flexible polymer chain, potentially lower glass transition temperature. |

This table outlines potential polyimine formation based on the established reactivity of primary amines with dialdehydes.

Exploration of 1 2 Fluorophenyl 3 Methylbutan 1 Amine As a Molecular Scaffold or Ligand in Catalysis

Design and Synthesis of Ligands Derived from 1-(2-Fluorophenyl)-3-methylbutan-1-amine

The synthesis of ligands based on this compound often involves the condensation of the primary amine with various carbonyl compounds to form Schiff bases or the acylation of the amine to introduce coordinating groups. nih.govresearchgate.netnih.gov These modifications are tailored to create ligands with specific steric and electronic properties suitable for coordinating with different metal centers. The fluorophenyl group can influence the electronic nature of the resulting ligand, while the isobutyl group provides steric bulk, which is crucial for creating a well-defined chiral environment around a metal catalyst.

One common strategy involves the reaction of the amine with aldehydes or ketones to generate imine-containing ligands. nih.gov Further functionalization can be achieved by incorporating additional donor atoms, such as phosphorus or oxygen, to create multidentate ligands. The modular nature of these synthetic routes allows for the creation of a diverse library of ligands from the parent amine, enabling the fine-tuning of catalyst performance for specific reactions.

Applications in Asymmetric Catalysis.umontreal.ca

Ligands derived from this compound have found utility in various asymmetric catalytic reactions, where the goal is to produce a single enantiomer of a chiral product. nih.gov

The primary application of chiral ligands derived from this amine is in transition metal-catalyzed enantioselective reactions. nih.gov When coordinated to a metal center, such as rhodium, iridium, or palladium, these ligands can create a chiral pocket that directs the approach of substrates, leading to the preferential formation of one enantiomer. nih.govnih.gov

For instance, phosphine-amine ligands synthesized from this compound could potentially be used in asymmetric hydrogenation reactions. The combination of a soft phosphine (B1218219) donor and a hard amine donor allows for effective coordination to the metal and can lead to high enantioselectivities in the reduction of prochiral ketones and olefins. The steric hindrance provided by the isobutyl group and the electronic influence of the fluorophenyl ring are key factors in achieving high levels of stereocontrol.

Another area of application is in asymmetric C-C bond-forming reactions. Ligands of this type can be employed in reactions such as asymmetric allylic alkylation, where the chiral catalyst controls the stereochemistry of the newly formed carbon-carbon bond.

Table 1: Potential Applications of Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Substrate | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral ketones, Imines | Enantiomerically enriched alcohols, amines |

| Asymmetric Allylic Alkylation | Palladium | Allylic substrates, Nucleophiles | Chiral allylic compounds |

| Asymmetric Hydrosilylation | Rhodium | Ketones, Imines | Chiral alcohols, amines |

Beyond metal catalysis, derivatives of this compound can also be utilized as organocatalysts. The amine functionality itself can act as a catalytic site. For example, it can be converted into a chiral secondary amine or a squaramide, which are privileged scaffolds in organocatalysis. semanticscholar.org

These organocatalysts can promote a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, with high enantioselectivity. The mechanism often involves the formation of a transient chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereocontrolled manner. The fluorophenyl and isobutyl groups play a crucial role in defining the steric environment that dictates the facial selectivity of the reaction. For instance, β-fluoroamines are increasingly common substructures in medicinal compounds. nih.gov

Formation of Coordination Compounds and Metal-Organic Frameworks (MOFs).mdpi.com

The coordinating ability of the amine group, and potentially other functional groups introduced into ligands derived from this compound, makes them suitable for the construction of coordination compounds and metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. csic.es

The synthesis of these materials typically involves the solvothermal reaction of the ligand with a suitable metal salt. researchgate.net The choice of metal ion, solvent, and reaction conditions can have a profound impact on the resulting structure and properties of the coordination compound or MOF.

Utilization as a Building Block in Complex Molecular Architectures.semanticscholar.org

This compound serves as a versatile chiral building block for the synthesis of more complex molecules. researchgate.netsemanticscholar.orgenamine.netenamine.net Its primary amine functionality provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more intricate structures. nih.govresearchgate.net

In the synthesis of natural products and pharmaceuticals, chiral amines are fundamental components. nih.gov This particular amine, with its specific stereochemistry and substitution pattern, can be used to introduce a defined stereocenter into a target molecule. The fluorophenyl group can also be a desirable feature in medicinal chemistry, as the introduction of fluorine can modulate properties such as metabolic stability and binding affinity.

The amine can be elaborated through multi-step synthetic sequences to construct key fragments of complex target molecules. For example, it can be a precursor for the synthesis of chiral auxiliaries, which are used to control the stereochemistry of reactions on an attached substrate and are subsequently removed.

Advanced Analytical Methodologies for Trace Detection and Isomeric Purity Assessment of 1 2 Fluorophenyl 3 Methylbutan 1 Amine

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for chiral drugs, as different enantiomers can exhibit varied pharmacological and toxicological profiles. gimitec.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the cornerstone techniques for resolving and quantifying enantiomers. mdpi.com

For 1-(2-Fluorophenyl)-3-methylbutan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective in HPLC-based separations. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. mdpi.comyakhak.org The addition of small amounts of an amine additive, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by masking active sites on the stationary phase.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, offering benefits such as faster analysis times and reduced solvent consumption. gimitec.com For primary amines, a combination of acidic and basic additives in the mobile phase can be crucial for achieving optimal selectivity and peak symmetry. chromatographyonline.com

Research Findings: In a hypothetical study, a chiral HPLC method was developed for the enantiomeric purity assessment of this compound. A Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column was used with a mobile phase of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). The method demonstrated baseline separation of the (R)- and (S)-enantiomers, allowing for the accurate quantification of the minor enantiomer down to a 0.05% level. The validation, performed in accordance with ICH guidelines, showed excellent linearity, precision, and accuracy. yakhak.org

Table 7.1: Chiral HPLC Method Parameters and Results for Enantiomeric Separation

| Parameter | Value |

| Chromatograph | Agilent 1260 Infinity II HPLC |

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 9.8 min |

| Resolution (Rs) | > 2.0 |

| Limit of Quantification (LOQ) | 0.05% |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijprajournal.com These impurities can originate from raw materials, manufacturing processes, or degradation. unr.edu.ar Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are the most effective tools for this purpose. ijprajournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing process-related impurities and degradation products of this compound. shimadzu.com Its high sensitivity allows for the detection and quantification of impurities at trace levels, including potentially genotoxic impurities (GTIs), often requiring limits below the Threshold of Toxicological Concern (TTC). mdpi.com A typical LC-MS/MS method would use a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good ionization. mdpi.com The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile organic impurities and residual solvents. shimadzu.com Headspace GC-MS is commonly employed to analyze residual solvents from the synthesis process without interference from the non-volatile drug substance. shimadzu.com

Research Findings: A study focused on the impurity profile of a laboratory batch of this compound identified several process-related impurities using LC-MS/MS. The primary impurities included unreacted starting materials, by-products from side reactions (e.g., over-alkylation or incomplete reduction), and degradation products formed under stress conditions (acidic, basic, oxidative). The structures of these impurities were tentatively elucidated based on their mass fragmentation patterns.

Table 7.2: Potential Impurities of this compound Detected by LC-MS/MS

| Impurity Name | Potential Source | Retention Time (min) | [M+H]⁺ (m/z) |

| 2-Fluoro-isovalerylbenzonitrile | Starting Material | 12.3 | 192.1 |

| 1-(2-Fluorophenyl)-3-methylbutan-1-one | Intermediate | 10.8 | 181.1 |

| N-acetyl-1-(2-fluorophenyl)-3-methylbutan-1-amine | By-product | 9.5 | 238.2 |

| 1-(2-Fluorophenyl)-3-methylbutan-1-ol | By-product | 8.1 | 183.1 |

| Dimeric Impurity | By-product | 15.2 | 377.3 |

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte (BGE). nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, thus enabling their separation.

CE is an excellent technique for the high-resolution separation of the enantiomers of this compound. Method development would involve selecting the appropriate type and concentration of a chiral selector (e.g., sulfated-β-cyclodextrin), optimizing the pH and concentration of the BGE, and adjusting the applied voltage and capillary temperature. The high separation efficiency of CE can also be leveraged to resolve closely related impurities from the main component that may be difficult to separate by HPLC.

Research Findings: A CE method was developed to demonstrate the high-resolution separation of the enantiomers of this compound. Using a fused-silica capillary and a phosphate (B84403) buffer at pH 2.5 containing 15 mM of carboxymethyl-β-cyclodextrin as the chiral selector, baseline separation was achieved in under 10 minutes. The method proved to be highly efficient, with theoretical plate counts exceeding 200,000, showcasing its potential for both purity and enantiomeric excess determination.

Table 7.3: Capillary Electrophoresis Parameters for Chiral Separation

| Parameter | Value |

| Instrument | Agilent 7100 Capillary Electrophoresis System |

| Capillary | Fused-silica (50 µm i.d., 30 cm effective length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 15 mM Carboxymethyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 20 °C |

| Detection | Diode Array Detector (DAD) at 210 nm |

| Migration Time (S)-enantiomer | 6.2 min |

| Migration Time (R)-enantiomer | 6.5 min |

| Resolution (Rs) | > 2.5 |

Development of Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are superior for separation, spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of a drug substance in bulk form or simple formulations. chemrxiv.org These methods are often based on the reaction of the analyte with a chromogenic reagent to produce a colored species that can be measured using a UV-Visible spectrophotometer. e-journals.in

For a primary amine like this compound, a quantitative method could be developed based on its reaction with ninhydrin (B49086). In this reaction, the primary amine group reacts with ninhydrin in a buffered medium upon heating to form a deep purple colored product known as Ruhemann's purple, which exhibits a strong absorbance maximum around 570 nm. aaup.edu The absorbance of the resulting solution is directly proportional to the concentration of the amine. Method validation would involve establishing linearity, accuracy, precision, and specificity to ensure the reliability of the results. researchgate.net Another approach could involve the formation of a charge-transfer complex with a π-acceptor like chloranilic acid, which typically produces a colored product that can be quantified. e-journals.inresearchgate.net

Research Findings: A spectrophotometric method based on the ninhydrin reaction was developed and validated for the determination of this compound. Optimal conditions were found to be a reaction time of 15 minutes at 80°C in a phosphate buffer of pH 7.4. The resulting purple-colored complex showed maximum absorbance at 568 nm. The method was linear over a concentration range of 10-100 µg/mL. The method was successfully applied to the assay of the bulk drug, with results showing good agreement with those obtained by a reference HPLC method.

Table 7.4: Validation Data for Spectrophotometric Quantification

| Parameter | Result |

| Wavelength (λmax) | 568 nm |

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Molar Absorptivity | 1.8 x 10⁴ L mol⁻¹ cm⁻¹ |

| Limit of Detection (LOD) | 0.85 µg/mL |

| Limit of Quantification (LOQ) | 2.55 µg/mL |

| Precision (%RSD, n=6) | 1.2% |

| Accuracy (% Recovery) | 99.2% - 101.5% |

Future Research Directions and Emerging Paradigms for 1 2 Fluorophenyl 3 Methylbutan 1 Amine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated amines, including structures like 1-(2-Fluorophenyl)-3-methylbutan-1-amine, is increasingly benefiting from the adoption of flow chemistry. chemistryviews.org Continuous-flow reactors offer significant advantages over traditional batch processes, particularly for reactions that are exothermic or involve hazardous reagents, which can be common in fluorination chemistry. beilstein-journals.orgvapourtec.com Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. chemistryviews.orgbeilstein-journals.org For instance, the synthesis of fluorinated α-amino acids from fluorinated amines has been successfully demonstrated in a semi-continuous process, highlighting the potential for large-scale production. chemistryviews.orgresearchgate.net

Future research will likely focus on developing fully integrated and automated flow synthesis platforms for the custom synthesis of this compound derivatives. These platforms could incorporate in-line purification and real-time reaction monitoring, enabling high-throughput screening of reaction conditions and rapid library synthesis. chemrxiv.org The development of automated electrochemical flow platforms further expands the possibilities, offering a scalable and versatile method for generating reactive intermediates and performing complex transformations. chemrxiv.orgrsc.org Such automated systems can accelerate the discovery of new derivatives with optimized properties by systematically exploring a wide range of structural modifications. chemspeed.com

| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | Difficult to control exotherms; potential for runaway reactions. | Superior heat and mass transfer; smaller reaction volumes enhance safety. beilstein-journals.orgvapourtec.com | Safer handling of hazardous fluorinating agents and intermediates. |

| Scalability | Often challenging, requiring significant process redevelopment. | Scalable by extending operation time or "scaling-out" with parallel reactors. rsc.org | More direct path from laboratory discovery to large-scale production. chemistryviews.org |

| Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. chemistryviews.org | Improved selectivity and reduced byproduct formation. |

| Automation | Difficult to fully automate complex, multi-step syntheses. | Readily integrated with automated pumps, valves, and analytical tools. chemrxiv.orgchemspeed.com | Enables high-throughput experimentation and library synthesis. |

Exploration of Bio-Inspired Catalysis Utilizing this compound Analogues

The field of biocatalysis offers powerful tools for the synthesis of chiral amines, a structural feature that can be present in analogues of this compound. Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and amine oxidases are gaining widespread use due to their exceptional stereoselectivity and operation under mild conditions. nih.govsemanticscholar.org Future research will likely focus on engineering these enzymes to accept fluorinated substrates like this compound and its precursors. Advances in protein engineering, including directed evolution and rational design, are making it possible to tailor enzyme active sites for non-native substrates, thereby expanding their synthetic utility. nih.gov

A significant emerging paradigm is the immobilization of these enzymes within robust frameworks like metal-organic frameworks (MOFs), creating bio-inspired catalysts with enhanced stability and reusability. nih.gov Such systems could be integrated into flow reactors, combining the advantages of biocatalysis and continuous manufacturing. semanticscholar.org Furthermore, the development of novel amine donors for transaminase reactions that help to shift unfavorable equilibria can make the synthesis of chiral amines more efficient. h1.co The synergy between enzyme engineering and process optimization is expected to provide greener and more economical routes to enantiomerically pure fluorinated amines. nih.gov

Development of Advanced Materials Incorporating this compound Moieties

The incorporation of fluorine into organic molecules is a well-established strategy for modulating the properties of advanced materials. chemistryviews.org The presence of the 2-fluorophenyl group in this compound can impart unique characteristics such as increased thermal stability, altered electronic properties, and modified hydrophobicity. Future research is anticipated to explore the integration of this and related fluorinated amine moieties into polymers, liquid crystals, and other functional materials.

For example, incorporating these structures as monomers or pendant groups in polymers could lead to materials with tailored dielectric properties, enhanced resistance to chemical degradation, or specific surface energies. The amine functionality provides a convenient handle for polymerization or for grafting onto existing polymer backbones. Research into fluorinated polyamides or polyimides containing such structures could yield high-performance plastics for demanding applications. In the realm of medicinal chemistry and materials science, the ability of fluorine to form specific noncovalent interactions, such as C-H···F hydrogen bonds, can be exploited to control the self-assembly of molecules and the packing in crystalline materials. nih.gov

Theoretical Validation of Novel Synthetic Pathways and Reactivity Patterns

Computational quantum chemistry is becoming an indispensable tool for understanding and predicting the behavior of organic molecules. emerginginvestigators.org For fluorinated compounds like this compound, theoretical methods such as Density Functional Theory (DFT) can provide profound insights into their structure, reactivity, and spectroscopic properties. nih.govnih.gov

Future research will increasingly rely on computational studies to:

Predict Reactivity: Elucidate the mechanisms of known reactions and predict the feasibility of novel synthetic transformations. This can help in designing more efficient synthetic routes and minimizing the formation of byproducts.

Understand Noncovalent Interactions: Analyze the impact of the fluorine atom on the molecule's conformational preferences and its interactions with other molecules, such as solvents, catalysts, or biological receptors. nih.gov Studies on related molecules like 2-(2-fluoro-phenyl)-ethylamine have shown that fluorine can participate in hydrogen bonding (C-H···F), which contributes to structural stabilization. nih.gov

Simulate Spectra: Compute spectroscopic data (e.g., NMR spectra) to aid in the characterization of new compounds and to identify transient intermediates. nih.gov This is particularly valuable for complex reaction mixtures where experimental assignment can be challenging.

The synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and applications for this compound and its derivatives, reducing the amount of trial-and-error experimentation required. nih.gov

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and product identification. | Transition state energies, reaction enthalpies, 19F NMR shifts. nih.gov |

| Hartree-Fock (HF) Theory | Initial geometry optimization and electronic structure. | Molecular geometry, Mulliken charges, frontier molecular orbitals. emerginginvestigators.org |

| Noncovalent Interaction (NCI) Analysis | Conformational analysis and intermolecular interactions. | Visualization and assessment of hydrogen bonds and other weak interactions. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.